Cas no 2173999-14-7 (ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate)

エチル3-(プロプ-2-エン-1-イル)ピロリジン-3-カルボキシラートは、ピロリジン骨格にアリル基とエステル基を有する有機化合物です。この化合物は、医薬品中間体や有機合成のビルディングブロックとしての応用が期待されています。特徴的な構造として、反応性の高いアリル基とカルボキシラート基を併せ持つため、多様な化学変換が可能です。また、ピロリジン環の立体構造が求核試薬や金属触媒との反応において選択性を制御する利点があります。合成経路の最適化により、高収率での調製が報告されており、学術研究や産業用途での利用価値が高い化合物です。

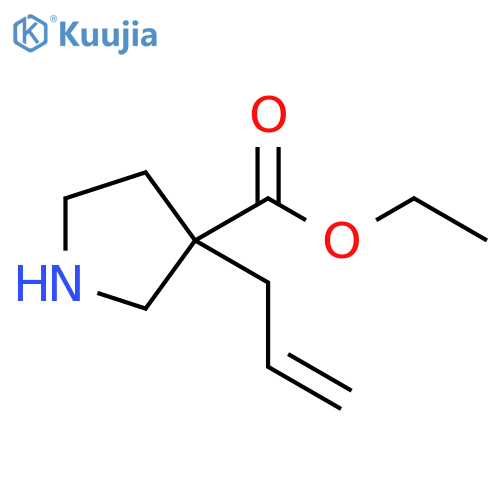

2173999-14-7 structure

商品名:ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate

-

- インチ: 1S/C10H17NO2/c1-3-5-10(6-7-11-8-10)9(12)13-4-2/h3,11H,1,4-8H2,2H3

- InChIKey: QGGUVLFMNZCCEJ-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC=C)(C(OCC)=O)C1

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1696034-1.0g |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95% | 1g |

$743.0 | 2023-06-04 | |

| Chemenu | CM465200-1g |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95%+ | 1g |

$822 | 2023-03-17 | |

| Chemenu | CM465200-250mg |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95%+ | 250mg |

$353 | 2023-03-17 | |

| Enamine | EN300-1696034-0.5g |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95% | 0.5g |

$579.0 | 2023-09-20 | |

| Enamine | EN300-1696034-10.0g |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95% | 10g |

$3191.0 | 2023-06-04 | |

| Aaron | AR01FIOQ-50mg |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95% | 50mg |

$265.00 | 2025-02-11 | |

| Enamine | EN300-1696034-1g |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95% | 1g |

$743.0 | 2023-09-20 | |

| Aaron | AR01FIOQ-500mg |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95% | 500mg |

$822.00 | 2025-02-11 | |

| A2B Chem LLC | AY02574-100mg |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95% | 100mg |

$306.00 | 2024-04-20 | |

| Enamine | EN300-1696034-0.05g |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate |

2173999-14-7 | 95% | 0.05g |

$174.0 | 2023-09-20 |

ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2173999-14-7 (ethyl 3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量